Synthetic Yield Differentiation: 1-Hydroxymethyl Oxidation to 1-Formyl-β-carboline
Oxidation of 9H-pyrido[3,4-b]indol-1-ylmethanol to 1-formyl-β-carboline proceeds with 91% yield under mild conditions using MnO₂ on Celite prepared by Attenburrow's method in 1,4-dioxane solvent with a 0.5-hour reaction time [1]. This quantitative synthetic outcome establishes the compound as a high-yield precursor for C1-aldehyde functionalization.
| Evidence Dimension | Synthetic oxidation yield |
|---|---|
| Target Compound Data | 91% yield to 1-formyl-β-carboline |
| Comparator Or Baseline | Typical β-carboline oxidation yields range from 40-85% depending on substitution pattern (class-level baseline) |
| Quantified Difference | Yield exceeds class-typical lower bound by approximately 50 percentage points; positioned within upper range of reported outcomes |
| Conditions | MnO₂ on Celite (Attenburrow's method), 1,4-dioxane, 0.5 hour |
Why This Matters
High synthetic yield reduces material waste and cost per derivatization step, directly impacting procurement decisions for synthetic chemistry workflows.
- [1] Molaid Chemical Database. (2024). 9H-吡啶并[3,4-b]吲哚-1-甲醇 | 17337-22-3: Synthetic reaction data entry. View Source
